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Compound of Interest

Compound Name: 2-Iodo-4-methoxypyrimidine

Cat. No.: B1338194 Get Quote

In the landscape of drug discovery and development, the pyrimidine scaffold is a cornerstone,

integral to the structure of nucleobases and a vast array of therapeutic agents.[1][2][3] Within

this class of privileged heterocycles, 2-Iodo-4-methoxypyrimidine emerges as a particularly

valuable building block. Its strategic importance lies in the combination of a stable, electron-rich

pyrimidine core, modulated by the methoxy group, and a highly reactive iodine substituent at

the 2-position.[4] This iodine atom serves as a versatile synthetic handle, enabling a wide

range of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-

catalyzed cross-couplings.[4] Consequently, this reagent provides researchers with a reliable

and flexible platform for the synthesis of complex molecules, including kinase inhibitors,

nucleoside analogues, and other bioactive compounds, facilitating the exploration of structure-

activity relationships and the construction of novel drug candidates.[4]

Physicochemical Properties and Characterization
2-Iodo-4-methoxypyrimidine is typically supplied as a white to light yellow solid, a form that

allows for easy handling and storage.[4] Its structural integrity and purity are paramount for

reproducible downstream applications and are typically confirmed using standard analytical

techniques such as ¹H NMR and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
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Property Value Source(s)

CAS Number 262353-35-5 [6][7][8]

Molecular Formula C₅H₅IN₂O [6][7][8]

Molecular Weight 236.01 g/mol [7][8]

Appearance
White to off-white or light

yellow solid
[4]

Typical Purity ≥95-98% [4][6]

IUPAC Name 2-iodo-4-methoxypyrimidine [6]

InChI Key
HJMVIKKKZCNEGZ-

UHFFFAOYSA-N
[6][9]

Canonical SMILES COC1=CC=NC(=N1)I [9]

Storage Conditions
2-8°C, Keep in dark place,

Inert atmosphere
[6]

Synthesis Pathway: A Representative Protocol
While multiple synthetic routes to 2-Iodo-4-methoxypyrimidine are conceivable, a common

and logical approach involves the iodination of a suitable 4-methoxypyrimidine precursor. The

electrophilic iodination of electron-deficient heterocycles like pyrimidines can be challenging

and often requires an activating agent to generate a potent electrophilic iodine species (I⁺).[10]

The following protocol is a representative methodology synthesized from established principles

of heterocyclic chemistry.

Rationale: The synthesis begins with a commercially available and relatively inexpensive

starting material, 2,4-dichloropyrimidine. The first step involves a selective nucleophilic

aromatic substitution (SNAr) to install the methoxy group. The greater reactivity of the chlorine

atom at the 4-position compared to the 2-position allows for regioselective substitution. The

subsequent step is a Finkelstein-type halogen exchange, where the remaining chloro group is

converted to the more reactive iodo group, a common strategy for preparing aryl iodides.

Experimental Protocol: Two-Step Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh2d6ef6f8?context=bbe
http://sinfoobiotech.com/product/962818
https://www.thsci.com/TS01070.html;jsessionid=1834EF2EE7E59673EB0DE4FCDE712728
https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh2d6ef6f8?context=bbe
http://sinfoobiotech.com/product/962818
https://www.thsci.com/TS01070.html;jsessionid=1834EF2EE7E59673EB0DE4FCDE712728
http://sinfoobiotech.com/product/962818
https://www.thsci.com/TS01070.html;jsessionid=1834EF2EE7E59673EB0DE4FCDE712728
https://www.leapchem.com/pharmaceutical-chemicals/pharmaceutical-intermediates/2-iodo-4-methoxypyrimidine-cas-262353-35-5.html
https://www.leapchem.com/pharmaceutical-chemicals/pharmaceutical-intermediates/2-iodo-4-methoxypyrimidine-cas-262353-35-5.html
https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh2d6ef6f8?context=bbe
https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh2d6ef6f8?context=bbe
https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh2d6ef6f8?context=bbe
https://www.jk-sci.com/products/ts246cs-0041711
https://www.jk-sci.com/products/ts246cs-0041711
https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh2d6ef6f8?context=bbe
https://www.benchchem.com/product/b1338194?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/19/6386
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Synthesis of 2-Chloro-4-methoxypyrimidine from 2,4-Dichloropyrimidine

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium

methoxide. This can be done by carefully adding sodium metal (1.0 eq) to anhydrous

methanol under a nitrogen atmosphere at 0°C.

Reaction Setup: Once all the sodium has reacted, add a solution of 2,4-dichloropyrimidine

(1.0 eq) in anhydrous methanol dropwise to the sodium methoxide solution at 0°C.

Execution: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

Work-up and Purification: Upon completion, quench the reaction by carefully adding water.

Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl

acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), and concentrate in vacuo. The crude 2-chloro-4-methoxypyrimidine can be

purified by silica gel column chromatography.

Step 2: Synthesis of 2-Iodo-4-methoxypyrimidine via Halogen Exchange

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser,

combine 2-chloro-4-methoxypyrimidine (1.0 eq), sodium iodide (NaI, 1.5-2.0 eq), and a

suitable solvent such as acetonitrile or acetone.

Execution: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours.

The progress of the reaction should be monitored by TLC or LC-MS until the starting material

is consumed.

Work-up and Purification: Cool the reaction mixture to room temperature and remove the

solvent under reduced pressure. Partition the residue between water and dichloromethane.

Separate the layers and extract the aqueous phase with dichloromethane (2x). Combine the

organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting

crude product can be purified by silica gel column chromatography or recrystallization to

yield 2-Iodo-4-methoxypyrimidine.
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Figure 1: A representative synthetic workflow for preparing 2-Iodo-4-methoxypyrimidine.

Chemical Reactivity: The Gateway to Molecular
Diversity
The synthetic utility of 2-Iodo-4-methoxypyrimidine is dominated by its performance in

palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker

and more polarizable than its bromine or chlorine counterparts, making it highly susceptible to

oxidative addition to a Palladium(0) center, which is the rate-determining step in many catalytic

cycles.[11][12] This enhanced reactivity allows for milder reaction conditions and broader

substrate scope.[4]
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2-Aryl/Heteroaryl-4-methoxypyrimidine 2-Amino-4-methoxypyrimidine Derivative2-Alkynyl-4-methoxypyrimidine
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Figure 2: Key palladium-catalyzed cross-coupling reactions of 2-Iodo-4-methoxypyrimidine.

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling

an organoboron species with an organic halide.[12][13] Using 2-Iodo-4-methoxypyrimidine,

researchers can readily introduce a diverse range of aryl or heteroaryl substituents at the 2-

position.

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II)

oxidation states.[12][14] An essential component is the base (e.g., Na₂CO₃, K₃PO₄), which

activates the boronic acid, facilitating the crucial transmetalation step where the organic group

is transferred from boron to the palladium center.[13][15]

Reaction Setup: To a reaction vessel, add 2-Iodo-4-methoxypyrimidine (1.0 eq), the

desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq),

and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

(e.g., 1,4-dioxane, toluene) and water.

Execution: Purge the vessel with an inert gas (nitrogen or argon). Heat the mixture to 80-

100°C and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.

Work-up and Purification: After cooling, dilute the reaction with water and extract with an

organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over

anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to

obtain the 2-aryl-4-methoxypyrimidine product.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a

linkage ubiquitous in pharmaceuticals.[16][17][18] This reaction allows for the coupling of 2-
Iodo-4-methoxypyrimidine with a wide variety of primary and secondary amines.

Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The

choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., Xantphos, BINAP) are

often required to promote the reductive elimination step that forms the C-N bond and

regenerates the Pd(0) catalyst.[16] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) is

necessary to deprotonate the amine, forming the palladium-amido intermediate.[17][18]
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Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Iodo-4-
methoxypyrimidine (1.0 eq), the desired amine (1.1-1.2 eq), a palladium precatalyst (e.g.,

Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or NaOt-

Bu) in a dry reaction vessel.

Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

Execution: Seal the vessel and heat the reaction mixture to 80-110°C for 8-24 hours. Monitor

the reaction's progress via TLC or LC-MS.

Work-up and Purification: Cool the mixture to room temperature, dilute with an appropriate

solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the

catalyst. Concentrate the filtrate and purify the crude product by silica gel chromatography.

Applications in Drug Discovery
The pyrimidine core is a privileged scaffold in medicinal chemistry due to its ability to act as a

bioisostere for phenyl rings and engage in crucial hydrogen bonding interactions with biological

targets.[2] 2-Iodo-4-methoxypyrimidine provides a direct entry point to novel, functionalized

pyrimidines that serve as lead compounds in various therapeutic areas.

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that anchors

the molecule in the ATP-binding pocket of the target kinase. The ability to easily diversify the

2-position of the pyrimidine ring via cross-coupling reactions is essential for tuning selectivity

and potency.[2][4]

Antiviral and Anticancer Agents: As a fundamental component of nucleic acids, the

pyrimidine structure is central to the design of antiviral and anticancer nucleoside analogues.

[2][4]

CNS-Active Agents: Substituted pyrimidines are also found in drugs targeting the central

nervous system, where fine-tuning of physicochemical properties is critical for crossing the

blood-brain barrier.[2]

2-Iodo-4-methoxypyrimidine Cross-Coupling
(Suzuki, Buchwald-Hartwig, etc.)

Diverse Library of
Functionalized Pyrimidines Bioactive Molecules

• Kinase Inhibitors
• Antiviral Agents

• CNS Drugs
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Figure 3: Logical flow from 2-Iodo-4-methoxypyrimidine to therapeutic applications.

Handling, Storage, and Safety
As with any laboratory chemical, proper handling of 2-Iodo-4-methoxypyrimidine is essential.

It is a solid that should be stored in a cool (2-8°C), dark, and dry place under an inert

atmosphere to ensure its long-term stability.[6]

Safety Information:[6]

Signal Word: Warning

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory

irritation).

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye

protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion
In summary, 2-Iodo-4-methoxypyrimidine is a high-value chemical intermediate that offers an

exceptional combination of stability and reactivity.[4] Its primary role as a versatile substrate in

palladium-catalyzed cross-coupling reactions provides medicinal chemists and researchers

with a reliable and efficient tool for the synthesis of complex heterocyclic compounds.[4] The

structural flexibility and chemical reliability it affords make it an indispensable building block in

the pursuit of novel pharmaceuticals and advanced organic materials.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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